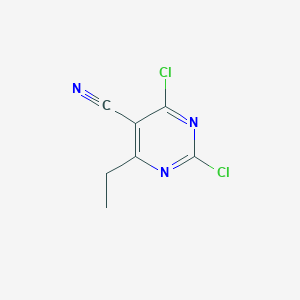

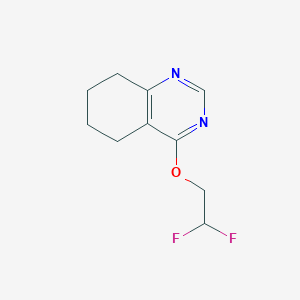

![molecular formula C15H17ClN6O2S2 B2915914 5-chloro-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-sulfonamide CAS No. 1171075-28-7](/img/structure/B2915914.png)

5-chloro-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “5-chloro-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-sulfonamide” is a complex organic molecule that contains several functional groups and rings. These include a pyrrolidine ring, a pyrazolo[3,4-d]pyrimidine ring, a thiophene ring, and a sulfonamide group .

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple ring structures and functional groups. The pyrrolidine ring is a five-membered ring with one nitrogen atom, and it contributes to the stereochemistry of the molecule .Wissenschaftliche Forschungsanwendungen

Antibacterial and Antitumor Agents

Synthesis and Antibacterial Evaluation : Research by Azab, Youssef, and El-Bordany (2013) explores the synthesis of new heterocyclic compounds containing a sulfonamido moiety, aiming to use these compounds as antibacterial agents. This study highlights the versatility of sulfonamides in synthesizing compounds with potential for combating bacterial infections (M. E. Azab, M. Youssef, & E. A. El-Bordany, 2013).

Antitumor and Antibacterial Properties : Hafez, Alsalamah, and El-Gazzar (2017) synthesized thiophene and N-substituted thieno[3,2-d]pyrimidine derivatives, evaluating them as antitumor and antibacterial agents. This study provides insights into the structural requirements for the antimicrobial and anticancer activities of sulfonamide derivatives, demonstrating their potential in developing new therapeutic agents (H. Hafez, S. A. Alsalamah, & A.-R. B. A. El-Gazzar, 2017).

Anticancer and Radiosensitizing Evaluation

Ghorab, Ragab, Heiba, El-Gazzar, and Zahran (2015) focused on synthesizing novel sulfonamide derivatives to investigate their in vitro anticancer activity and potential as radiosensitizing agents. This research underscores the importance of sulfonamides in developing compounds that could enhance the efficacy of radiotherapy in cancer treatment (M. Ghorab, F. Ragab, H. Heiba, M. El-Gazzar, & S. S. Zahran, 2015).

Antioxidant Activity

Aziz, Shehab, Al-karmalawy, El-Farargy, and Abdellattif (2021) designed and synthesized novel 1H-3-Indolyl derivatives containing various heterocycles paired with thiophene to explore their potential as antioxidants. Their findings could contribute to the development of new antioxidants with high efficiency, emphasizing the role of sulfonamide derivatives in mitigating oxidative stress (M. A. Aziz, W. Shehab, A. A. Al-karmalawy, A. F. El-Farargy, & M. Abdellattif, 2021).

Broad Pharmacological Applications

Ghomashi, Ghomashi, Aghaei, and Massah (2022) provide a comprehensive review on sulfonamide-based hybrid compounds, illustrating the broad spectrum of pharmacological activities associated with sulfonamide hybrids. This review underscores the significance of sulfonamide moieties in developing diverse pharmacological agents, including those with antibacterial, anti-cancer, and anti-neuropathic pain activities (Reihane Ghomashi, Shakila Ghomashi, H. Aghaei, & A. Massah, 2022).

Wirkmechanismus

Target of Action

Compounds with similar structures, such as those containing a pyrrolidine ring, have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

The pyrrolidine ring, a common feature in this compound, is known to contribute to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This could potentially influence the compound’s interaction with its targets and the resulting changes.

Biochemical Pathways

Compounds with similar structures have been reported to have significant activity on certain kinases , which could suggest potential pathways that this compound might affect.

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a common strategy used by medicinal chemists to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .

Result of Action

Compounds with similar structures have been reported to have significant activity on certain kinases , which could suggest potential effects of this compound.

Action Environment

The spatial orientation of substituents in compounds with similar structures can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-chloro-N-[2-(4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN6O2S2/c16-12-3-4-13(25-12)26(23,24)20-5-8-22-15-11(9-19-22)14(17-10-18-15)21-6-1-2-7-21/h3-4,9-10,20H,1-2,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKNFVOYYQWLTCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=NC3=C2C=NN3CCNS(=O)(=O)C4=CC=C(S4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN6O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

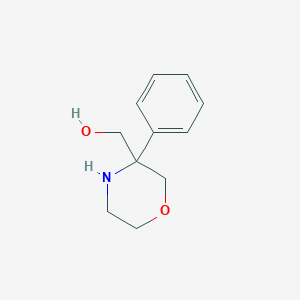

![4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-6,7-dimethyl-2H-chromen-2-one](/img/structure/B2915832.png)

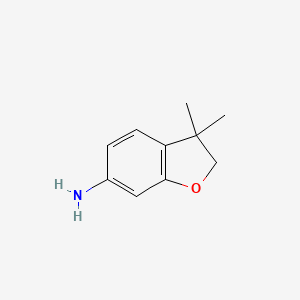

![2-(1,3-dioxoisoindol-2-yl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide](/img/structure/B2915842.png)

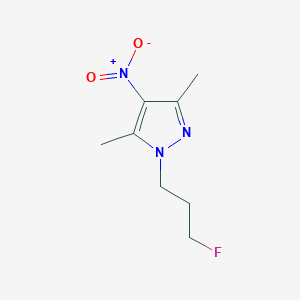

![8-{2-[4-(3-Chlorophenyl)piperazinyl]ethyl}-1,6,7-trimethyl-1,3,5-trihydro-4-im idazolino[1,2-h]purine-2,4-dione](/img/structure/B2915844.png)

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2915845.png)

![3-(4-Chlorophenyl)-2-{[(2-chlorophenyl)sulfonyl]amino}propanoic acid](/img/structure/B2915846.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2915847.png)

![N-Methyl-1-(2-propan-2-yl-1,3-thiazol-4-yl)-N-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]methanamine](/img/structure/B2915848.png)

![N-(2-methoxyphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2915852.png)